molecular formula C8H15NO3S B13417598 N-acetyl-L-cysteine isopropyl ester

N-acetyl-L-cysteine isopropyl ester

Cat. No.: B13417598
M. Wt: 205.28 g/mol
InChI Key: ZFGKNOCIAUGIIB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-L-cysteine isopropyl ester: is a derivative of N-acetyl-L-cysteine, an amino acid derivative with significant antioxidant properties. This compound is known for its enhanced bioavailability and stability compared to its parent compound, making it a valuable addition to various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-cysteine isopropyl ester typically involves the esterification of N-acetyl-L-cysteine with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The purification process may involve recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-L-cysteine isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-L-cysteine isopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-acetyl-L-cysteine isopropyl ester involves its role as a precursor to glutathione, a powerful antioxidant. The compound is hydrolyzed in the body to release N-acetyl-L-cysteine, which then contributes to the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress . Additionally, it may inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: N-acetyl-L-cysteine isopropyl ester stands out due to its enhanced bioavailability and stability compared to N-acetyl-L-cysteine. This makes it more effective in delivering the active compound to the target tissues and achieving the desired therapeutic effects .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

propan-2-yl (2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1

InChI Key

ZFGKNOCIAUGIIB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CC(C)OC(=O)C(CS)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.